[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Description
Contextual Significance in Modern Organic Synthesis and Chemical Research
Alkyne-functionalized molecules and derivatives of phenylmethanol represent two cornerstone classes of compounds in the landscape of modern organic chemistry. Their significance stems from their utility as versatile building blocks for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The carbonyl group, a key feature in many of these structures, is one of the most important functional groups in organic chemistry. ncert.nic.in
The integration of an alkyne group into an aryl ether framework provides a reactive handle for a multitude of chemical transformations. This is particularly valuable in the field of bioconjugation and materials science, where the alkyne can participate in highly efficient and specific "click" reactions. Furthermore, the development of novel synthetic methods, such as the hexadehydro-Diels-Alder (HDDA) reaction, allows for the construction of complex fused aromatic rings from polyyne precursors, highlighting the role of alkynes in creating molecular diversity. chu.edu.cn
Phenylmethanol, commonly known as benzyl (B1604629) alcohol, and its derivatives are ubiquitous in organic synthesis. zbwhr.comcommonorganicchemistry.com The benzyl alcohol motif is present in numerous drug molecules and serves as a crucial intermediate in the synthesis of a wide array of organic compounds. researchgate.net Research in this area focuses on developing efficient catalytic methods for their synthesis, often targeting the selective functionalization of the benzylic position. mdpi.com The convergence of these two structural motifs—the alkyne-functionalized aryl ether and the phenylmethanol core—in a single molecule like [4-(Prop-1-yn-1-yloxy)phenyl]methanol creates a bifunctional platform with significant potential for advanced applications in medicinal chemistry and materials science.
Structural Features and Chemical Versatility of Aryl Propargyl Ethers
Aryl propargyl ethers are characterized by a propargyl group (a three-carbon unit with a terminal alkyne) linked to an aromatic ring via an ether bond (Ar-O-CH₂-C≡CH). This specific arrangement of functional groups imparts significant chemical versatility. The terminal alkyne is arguably the most prominent feature, enabling a wide range of transformations.
Key reactive features include:
Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile formation of stable triazole rings. This reaction is widely used to link molecules together in a modular fashion.
Cycloaddition and Rearrangement Reactions: Aryl propargyl ethers are known to undergo thermally induced rearrangements, most notably the Claisen rearrangement. acs.orgnsf.gov This organic-chemistry.orgorganic-chemistry.org-sigmatropic shift leads to the formation of allenyl cyclohexadienone intermediates, which can then proceed through various reaction cascades, including intramolecular Diels-Alder reactions or electrocyclizations, to yield complex polycyclic systems like benzopyrans and tricyclic cores. acs.orgnsf.gov Computational studies have shown that substituent effects on the aromatic ring can direct the regioselectivity of these rearrangements. acs.org
Hydroarylation: In the presence of catalysts like indium, aryl propargyl ethers can undergo intramolecular hydroarylation, where the aromatic ring attacks the alkyne. rsc.org Density functional theory (DFT) studies suggest that the reaction proceeds via a Friedel-Crafts-type mechanism, with a preference for the 6-endo-dig cyclization pathway to form chromene derivatives. rsc.org
Functionalization: The alkyne can also be functionalized through various other reactions, including Sonogashira coupling, hydration to form ketones, and carbometalation, further expanding its synthetic utility. acs.org
The synthesis of aryl propargyl ethers is typically straightforward, often involving the Williamson ether synthesis, where a phenol (B47542) is reacted with propargyl bromide in the presence of a base. researchgate.net This accessibility, combined with the rich reactivity of the propargyl group, makes these compounds valuable intermediates in organic synthesis.
Overview of Synthetic Research Focusing on Benzyl Alcohol Moieties in Functionalized Molecules
The benzyl alcohol moiety is a primary alcohol attached to a phenyl ring. Its synthesis is a fundamental transformation in organic chemistry, and research continues to uncover more efficient, selective, and environmentally benign methods. researchgate.net
Traditional synthetic routes often involve the reduction of corresponding benzoic acids, esters, or benzaldehydes using reducing agents like lithium aluminum hydride (LiAlH₄). chemicalbook.com Another classic approach is the reaction of phenyl Grignard reagents with formaldehyde.
Modern synthetic research has introduced a variety of advanced catalytic methods:
Catalytic Hydrogenation and Transfer Hydrogenation: Aldehydes and ketones can be reduced to alcohols using molecular hydrogen over a metal catalyst or via transfer hydrogenation, which uses a hydrogen donor molecule under milder conditions. organic-chemistry.org
C-H Bond Functionalization: A significant area of recent research involves the direct oxidation of benzylic C-H bonds to C-OH bonds. This avoids the need for pre-functionalized starting materials. For instance, copper-catalyzed systems have been developed for the benzylic C-H esterification, which can be subsequently hydrolyzed to the alcohol. organic-chemistry.org Similarly, palladium-catalyzed systems can activate C-H bonds for various transformations. mdpi.com
Decarboxylative Hydroxylation: Carboxylic acids can be converted directly to alcohols using visible light-induced photocatalysis with molecular oxygen as a green oxidant. organic-chemistry.org
Hydration of Alkynes: Readily available alkynes can be hydrated to form alcohols. Dual catalytic systems have been developed to achieve high regioselectivity, yielding either branched or linear alcohol products. organic-chemistry.org
These modern methods offer improvements in terms of functional group tolerance, reaction conditions, and atom economy, providing powerful tools for synthesizing structurally diverse molecules containing the benzyl alcohol group. The development of catalytic systems that can operate in environmentally friendly solvents like water is also a key research goal. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Isomer
This table provides key identifiers and computed properties for the target compound and its structural isomer, [4-(Prop-2-yn-1-yloxy)phenyl]methanol.
| Property | This compound | [4-(Prop-2-yn-1-yloxy)phenyl]methanol |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| CAS Number | 1423037-52-3 | 3256-45-9 |
| IUPAC Name | (4-(prop-1-yn-1-yloxy)phenyl)methanol | (4-(prop-2-en-1-yloxy)phenyl)methanol |
| Synonyms | N/A | (4-allyloxyphenyl)methanol |
| Computed XLogP3 | 1.6 | 1.7 nih.gov |
| Hydrogen Bond Donors | 1 | 1 nih.gov |
| Hydrogen Bond Acceptors | 2 | 2 nih.gov |
| Data for [4-(Prop-2-yn-1-yloxy)phenyl]methanol sourced from PubChem. nih.govnih.gov |
Table 2: Selected Modern Synthetic Routes to Benzyl Alcohol Derivatives
This table summarizes several contemporary methods for synthesizing molecules containing a benzyl alcohol moiety, highlighting the diversity of available strategies.
| Reaction Type | Catalyst/Reagent | Substrate | Key Features |
| Benzylic C-H Esterification | Cu/2,2′-biquinoline catalyst, Peroxide | Toluene (B28343) Derivatives | Mediated by a Cu catalyst; proceeds via a radical relay mechanism. organic-chemistry.org |
| Reductive Hydration | Iridium Catalyst, Formic Acid | Terminal Alkynes | Simple and efficient transformation providing alcohols with good yields and stereoselectivity. organic-chemistry.org |
| C-H Activation/Benzylation | Palladium Catalyst | Indole-Carboxylic Acids & Benzyl Alcohols | Domino protocol in water; involves sp³ C-O bond activation. mdpi.com |
| Oxidation of Benzyl Alcohols | Pyrazinium Chlorochromate (PCC) on Carbonitride Nanosheets | Benzyl Alcohols | Heterogeneous catalyst used for the in-situ synthesis of heterocyclic derivatives. nih.gov |
| Hydroxymethylation | Rh-PPh₃ Catalyst, NaOH | Phenylboronic Acids & Paraformaldehyde | Efficient synthesis via hydroxymethylation over a Rhodium-phosphine catalyst. researchgate.net |
Synthetic Methodologies for [4-(Prop-2-yn-1-yloxy)phenyl]methanol and Related Analogues
The synthesis of [4-(prop-2-yn-1-yloxy)phenyl]methanol, a bifunctional molecule incorporating both a benzyl alcohol and a propargyl ether moiety, can be approached through several strategic pathways. These methodologies primarily involve the formation of the ether linkage followed by modification of a functional group on the aromatic ring, or vice versa. This article details the primary synthetic routes, including phenolic O-propargylation, construction of the phenylmethanol unit, and catalytic coupling reactions for the synthesis of a key structural isomer.
Structure
3D Structure
Properties
IUPAC Name |
(4-prop-1-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVCKORZAHDLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#COC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101285070 | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-81-9 | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-(1-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101285070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Prop 1 Yn 1 Yloxy Phenyl Methanol Derivatives
Pericyclic Rearrangements of Aryl Propargyl Ethers
Aryl propargyl ethers are versatile substrates for pericyclic reactions, a class of concerted reactions involving a cyclic transition state. libretexts.org The most prominent of these is the Claisen rearrangement, a acs.orgacs.org-sigmatropic shift that serves as a powerful tool for carbon-carbon bond formation. organic-chemistry.org182.160.97
Exploration of Claisen Rearrangement Mechanisms
The nature of the final product derived from the ortho-allenyl cyclohexadienone intermediate is dictated by the subsequent reaction pathways available.
Benzopyrans (Chromenes): The formation of benzopyran (specifically, 2H-chromene) structures is a common outcome. nsf.gov Following the initial Claisen rearrangement to an unsubstituted ortho position, the resulting allenyl cyclohexadienone intermediate (structure 24 in the reference) can tautomerize to its enol form (25 ). nsf.gov This enol then undergoes a 1,5-hydrogen shift to produce a diene intermediate (26 ), which finally undergoes a thermally allowed 6π-electrocyclization to furnish the stable aromatic benzopyran ring system (07 ). nsf.gov Computational studies using Density Functional Theory (DFT) have mapped out the energetics of this pathway, confirming its feasibility. nsf.gov Beyond thermal rearrangements, 2H-benzopyrans can also be synthesized from aryl propargyl ethers using electrophilic cyclization with reagents like iodine (I₂) or iodine monochloride (ICl). nih.govrsc.org
Benzofurans: While the classic thermal Claisen rearrangement cascade of simple aryl propargyl ethers primarily leads to benzopyrans, the synthesis of benzofurans from these precursors is also well-established, typically under different reaction conditions. nsf.govresearchgate.net For instance, intramolecular cyclization of aryl propargyl ethers is a direct and convenient approach to obtaining benzofuran (B130515) derivatives. researchgate.net Various methods, including those utilizing palladium or iron catalysis, have been developed to construct the benzofuran ring by linking the ether oxygen to the aromatic ring. nih.gov Electrochemical methods also provide a pathway for the selective synthesis of benzofuran-2-carboxaldehydes from propargylic aryl ethers. rsc.orgresearchgate.net
For example, computational studies on a substrate with two potential rearrangement sites (C2 and C6) revealed that while the kinetic barrier for rearrangement to C2 was slightly lower, the experimentally observed product resulted from rearrangement to C6. acs.org This is because the C6-rearrangement is reversible, allowing the reaction to funnel through a more thermodynamically stable intermediate that leads to the benzopyran product. acs.org The electronic nature of substituents significantly impacts this selectivity; electron-donating groups can accelerate the reaction, while electron-withdrawing groups tend to slow it down. nih.govstackexchange.com
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Intermediate Stability |
|---|---|---|---|
| Pathway A (at C2) | Rearrangement to the substituted ortho position. | 29.1 | Less stable cyclohexadienone |
| Pathway B (at C6) | Rearrangement to the unsubstituted ortho position. | 29.8 | More stable cyclohexadienone |
The reaction cascade following the Claisen rearrangement can lead to products other than benzopyrans, depending on the substitution pattern of the starting ether. acs.orgnsf.gov When the rearrangement occurs at an ortho-position that is already substituted, the resulting allenyl cyclohexadienone intermediate cannot tautomerize to an enol. nsf.govacs.org In this scenario, the intermediate can undergo a competing intramolecular Diels-Alder reaction. nsf.govacs.org This [4+2] cycloaddition leads to the formation of complex, bridged tricyclo[3.2.1.0]octane core structures instead of the benzopyran. nsf.govacs.org The competition between the benzopyran-forming pathway and the Diels-Alder cyclization is a key feature of the reactivity of substituted aryl propargyl ethers. nsf.gov
Transition Metal-Catalyzed Transformations
Transition metals, particularly gold, have emerged as powerful catalysts for activating the alkyne moiety of aryl propargyl ethers, enabling a range of transformations under mild conditions. frontiersin.org
Gold-Catalyzed Cycloisomerization and Oxidative Dimerization Reactions
Gold catalysts, often in a cationic state, can activate the propargylic alkyne towards nucleophilic attack. frontiersin.orgworldscientific.com Theoretical studies using a Au₃₈ cluster have provided detailed mechanistic insights into the cycloisomerization and oxidative dimerization of phenyl propargyl ether. acs.orgacs.org
Cycloisomerization: The gold-catalyzed reaction can proceed via two main cycloisomerization pathways:
6-endo-dig cyclization: This is the most favorable pathway, leading to the formation of 2H-chromene (a benzopyran derivative). In dichloroethane as a solvent, this pathway has a calculated energy barrier of 20.50 kcal/mol. acs.orgacs.org
5-exo-dig cyclization: This pathway leads to benzofuran derivatives and is less favorable, with a higher energy barrier of 25.81 kcal/mol. acs.orgacs.org
This difference in activation barriers explains the experimental observation that 2H-chromene is typically the major product in these gold-catalyzed reactions. acs.orgacs.org Substituents on the para-position of the aryl ring generally have only a minor influence on the 6-endo pathway, with the exception of a methoxy (B1213986) group. acs.org
Oxidative Dimerization: In addition to cycloisomerization, a competing oxidative dimerization can occur, leading to dimeric 2H-chromene products (2H,2′H-4,4′-bichromenes). acs.orgacs.org This pathway becomes more significant in the presence of cationic gold species. acs.orgacs.org The mechanism involves the coupling of two 2H-chromen-3-yl fragments. The selectivity between the monomeric cycloisomerization product and the dimeric product is sensitive to both the electronic properties of the substituents on the substrate and the nature of the gold catalyst's active site. acs.orgfigshare.com A highly efficient gold-catalyzed oxidative dimerization has also been developed for related propargylic acetates. nih.gov
| Reaction Pathway | Product Type | Energy Barrier (kcal/mol) |
|---|---|---|
| 6-endo Cycloisomerization | 2H-Chromene | 20.50 |
| 5-exo Cycloisomerization | Benzofuran | 25.81 |
| Oxidative Dimerization | Dimeric 2H-Chromene | 30.14 |
Palladium-Mediated Cyclizations and Annulations
Palladium catalysis has proven to be a powerful tool for the construction of complex carbocyclic and heterocyclic scaffolds from propargylic compounds. nih.govacs.org In the context of [4-(prop-1-yn-1-yloxy)phenyl]methanol derivatives, the propargyl group serves as a key reactive handle for intramolecular and intermolecular cyclization and annulation reactions. These transformations typically proceed through the formation of a palladium-allene intermediate, which can then be trapped by various nucleophiles.
The scope of palladium-catalyzed cyclizations of propargylic compounds is broad, enabling the synthesis of indenes, naphthalenes, and various polycyclic and spirocyclic systems under mild conditions with high regio- and stereoselectivity. nih.govacs.org The strategic placement of an internal nucleophile or the introduction of an external one allows for precise control over the reaction's outcome. nih.gov For instance, palladium-catalyzed annulation of arynes by substituted o-halobenzamides has been shown to produce N-substituted phenanthridinones in good yields through simultaneous C-C and C-N bond formation. nih.gov While a direct example with this compound is not explicitly detailed in the literature, the general principles suggest its potential as a substrate in similar transformations.
A notable example of a related palladium-catalyzed reaction is the four-component carbonylative cyclization of trifluoroacetimidoyl chlorides, propargyl amines, and diaryliodonium salts, which provides access to trifluoromethyl-containing trisubstituted imidazoles. nih.gov This highlights the versatility of palladium catalysis in complex multi-component reactions involving propargylic systems.
Table 1: Examples of Palladium-Catalyzed Reactions of Propargylic Compounds
| Reaction Type | Substrates | Catalyst System | Product Type |
| Cyclization | Functionalized propargylic compounds | Palladium-based catalysts | Carbocycles and Heterocycles nih.govacs.org |
| Annulation | Arynes and o-halobenzamides | Pd(OAc)₂, dppm | Phenanthridinones nih.gov |
| Carbonylative Cyclization | Trifluoroacetimidoyl chlorides, propargyl amines, diaryliodonium salts | Palladium catalyst | Trisubstituted imidazoles nih.gov |
Olefin Metathesis and Alkyne Metathesis in Derivative Synthesis
Olefin metathesis has emerged as a highly versatile and chemoselective method for the formation of carbon-carbon double bonds. nih.gov The reaction is tolerant of a wide array of functional groups, including alcohols and ethers, making it a suitable tool for the modification of derivatives of this compound. nih.gov Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly employed and can function even in aqueous environments, which is beneficial for reactions involving biomolecules. nih.govbeilstein-journals.org
While the propargyl group itself does not directly participate in olefin metathesis, it can be readily converted to an olefin-containing moiety. For example, hydrostannylation or hydrosilylation followed by cross-coupling can introduce a vinyl group, which can then undergo ring-closing metathesis (RCM), cross-metathesis (CM), or ring-opening metathesis polymerization (ROMP). nih.gov Cross-metathesis of an allylic alcohol derived from a lactate (B86563) with acrolein has been successfully demonstrated, showcasing the potential for creating complex molecules from simple precursors. beilstein-journals.orgresearchgate.net
Alkyne metathesis, while less common than olefin metathesis, offers a direct route to the formation of new carbon-carbon triple bonds. This reaction could be employed to dimerize or polymerize derivatives of this compound, leading to novel materials with interesting electronic and optical properties.
Table 2: Overview of Metathesis Reactions
| Metathesis Type | Description | Key Features |
| Olefin Metathesis | A reaction that involves the redistribution of alkene bonds. nih.gov | High functional group tolerance, various reaction types (RCM, CM, ROMP). nih.govnih.gov |
| Alkyne Metathesis | A reaction that involves the redistribution of alkyne bonds. | Direct formation of new C-C triple bonds. |
Transformations of the Benzyl (B1604629) Alcohol Moiety
The benzyl alcohol group in this compound is amenable to a variety of transformations, including oxidation, reduction, and nucleophilic substitution.
Oxidation and Reduction Chemistry
The selective oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. Various methods have been developed to achieve this conversion with high efficiency and selectivity. For instance, a copper(I) iodide/DMAP/TEMPO catalyst system in the presence of molecular oxygen can effectively oxidize a range of substituted benzyl alcohols to their aldehydes in excellent yields at room temperature, without overoxidation to the carboxylic acid. nih.gov This method has been shown to be tolerant of various functional groups, including ethers. nih.gov Photochemical methods using Eosin Y as a photocatalyst under blue LED irradiation also provide a green and efficient route for the aerobic oxidation of benzyl alcohols. organic-chemistry.org The electrochemical oxidation of benzyl alcohol and its derivatives represents another sustainable approach. rsc.org For example, palladium nanoparticles supported on exfoliated g-C3N4 have demonstrated high catalytic activity for the selective oxidation of benzyl alcohol using molecular oxygen. rsc.org The oxidation of 4-methoxybenzyl alcohol has been studied using various catalytic systems, highlighting the influence of substituents on the reaction rate. nih.govresearchgate.net
Conversely, the reduction of the benzyl alcohol moiety to a methyl group can be accomplished using various reducing agents. A classic method involves the use of hydriodic acid in a biphasic reaction medium, which has been improved for better applicability in organic synthesis. nih.gov
Nucleophilic Substitution Reactions at the Benzylic Position
The hydroxyl group of the benzyl alcohol can be replaced by a variety of nucleophiles through substitution reactions. These reactions often proceed via an SN1 mechanism due to the stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating nature of the propargyloxy group. However, depending on the reaction conditions and the nucleophile, an SN2 pathway can also be operative.
A range of catalysts, including both transition metals and Brønsted acids, can facilitate this transformation. rsc.org Iron(III) chloride has been reported as an efficient and cost-effective catalyst for the nucleophilic substitution of propargylic alcohols with a variety of carbon- and heteroatom-centered nucleophiles. organic-chemistry.org Similarly, HBF4 has been shown to be a highly effective catalyst for SN1 reactions of propargylic alcohols. ucl.ac.uk The use of 4-nitrobenzenesulfonic acid provides a metal-free alternative for the substitution of propargyl alcohols with alcohols, amines, and heterocycles. researchgate.net These methodologies, while demonstrated on propargylic alcohols, can often be extended to activated benzylic systems. The direct nucleophilic displacement of the hydroxyl group in activated systems like benzyl alcohols can be achieved with high yields using catalysts such as Al(OTf)₃, with water being the only byproduct. rsc.org
Table 3: Summary of Transformations of the Benzyl Alcohol Moiety
| Transformation | Reagents/Catalysts | Product |
| Oxidation | CuI/DMAP/TEMPO/O₂ nih.gov | Aldehyde |
| Oxidation | Eosin Y/Blue LED/O₂ organic-chemistry.org | Aldehyde |
| Oxidation | Pd/g-C₃N₄/O₂ rsc.org | Aldehyde |
| Reduction | Hydriodic Acid nih.gov | Methane derivative |
| Nucleophilic Substitution | FeCl₃, various nucleophiles organic-chemistry.org | Substituted product |
| Nucleophilic Substitution | HBF₄, various nucleophiles ucl.ac.uk | Substituted product |
| Nucleophilic Substitution | 4-Nitrobenzenesulfonic acid, various nucleophiles researchgate.net | Substituted product |
| Nucleophilic Substitution | Al(OTf)₃, various nucleophiles rsc.org | Substituted product |
Computational Chemistry and Theoretical Studies on 4 Prop 1 Yn 1 Yloxy Phenyl Methanol Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the detailed study of electronic structure and reaction pathways. While direct DFT studies on [4-(Prop-1-yn-1-yloxy)phenyl]methanol are scarce, extensive research on related benzyl (B1604629) alcohol and propargyl ether systems allows for the elucidation of probable reaction mechanisms.
Oxidation of the Benzyl Alcohol Moiety: The benzyl alcohol group is prone to oxidation to form the corresponding aldehyde or carboxylic acid. DFT studies on the aerobic oxidation of benzyl alcohol on gold (Au) and gold-palladium (Au-Pd) clusters show that the reaction mechanism is highly dependent on the catalyst. mdpi.com One proposed pathway involves the activation of molecular oxygen on the metal cluster, followed by hydrogen abstraction from the hydroxyl group and then the benzylic carbon. mdpi.com Calculations have demonstrated that the addition of palladium to gold clusters can lower the activation energy barriers for these steps. mdpi.com For instance, the activation energy for the O-H bond cleavage is significantly influenced by the catalyst composition. mdpi.comchemrxiv.org DFT calculations have also been used to study the oxidation of benzyl alcohol on other catalytic surfaces like graphene oxide and manganese dioxide (MnO₂), revealing the roles of specific functional groups (like epoxides on graphene oxide) or defect sites in facilitating the reaction. researchgate.netunipa.it
Reactions of the Propargyl Ether Group: The propargyl group (prop-1-yn-1-yl) is a versatile functional handle for various transformations. DFT calculations have been instrumental in understanding the mechanisms of these reactions. For example, the intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium has been investigated, revealing a mechanism that proceeds through a π-coordination of the alkyne to the catalyst, followed by a Friedel-Crafts type nucleophilic attack from the phenyl ring. rsc.org Another significant reaction is the Claisen rearrangement of aryl propargyl ethers. Computational studies using DFT (specifically with the ωB97X-D functional) show that these reactions are typically initiated by a rate-determining rsc.orgrsc.org-sigmatropic rearrangement. acs.orgacs.org
Ether Linkage Cleavage: The ether bond in this compound can also be a site of reaction. DFT studies on the cleavage of aryl ether linkages, such as the β-O-4 linkage in lignin (B12514952) models, provide mechanistic insights. Base-catalyzed cleavage, for instance, can proceed via different pathways depending on the substrate structure, with calculations helping to identify the most favorable routes. nih.govfrontiersin.org Studies on the cleavage of dimethyl ether by transition metal ions have systematically evaluated the catalytic activity of different metals, showing that earlier transition metals tend to have lower reaction barriers. acs.orgresearchgate.net Such studies are crucial for understanding potential degradation pathways or for the targeted functionalization of the ether bond.
A summary of DFT-calculated activation barriers for key reaction types in analogous systems is presented below.
| Reaction Type | Model System | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Reference |
| Benzyl Alcohol Oxidation (O-H cleavage) | Benzyl Alcohol on Au₆Pd₂ Cluster | Au₆Pd₂ | 12.4 | mdpi.com |
| Benzyl Alcohol Oxidation (O-H cleavage) | Benzyl Alcohol on Au₈ Cluster | Au₈ | 21.8 | mdpi.com |
| Intramolecular Hydroarylation | Phenyl Propargyl Ether | InI₃ | 18.9 (in toluene) | rsc.org |
| β-O-4 Ether Cleavage | Lignin Model Compound | KOH | 6.1 | nih.govfrontiersin.org |
| β-O-4 Ether Cleavage | Lignin Model Compound | NaOH | 11.9 | frontiersin.org |
This table presents data from theoretical studies on model systems to infer the reactivity of this compound.
Analysis of Potential Energy Surfaces and Transition State Structures
The potential energy surface (PES) provides a comprehensive map of a chemical reaction, detailing the energy of the system as a function of the positions of its atoms. Transition states are critical points on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating and characterizing these saddle points is a primary goal of computational reaction mechanism studies. e3s-conferences.org
For the oxidation of benzyl alcohol, DFT calculations have been used to map the PES for different pathways. mdpi.comnih.govunipa.it For example, in the aerobic oxidation on gold-palladium clusters, the energy profile shows the initial adsorption of benzyl alcohol and O₂, the formation of intermediates through hydrogen abstraction, and the final desorption of benzaldehyde. mdpi.com The structures of the transition states reveal the key bond-breaking and bond-forming events, such as the elongation of the O-H bond as it interacts with an activated oxygen species on the catalyst surface. mdpi.com
In the context of propargyl ether reactions, computational analysis of the PES for the indium-catalyzed intramolecular hydroarylation of phenyl propargyl ether has identified the transition states for both the 5-exo-dig and 6-endo-dig cyclization pathways. rsc.org The relative energies of these transition states are crucial for explaining the observed regioselectivity of the reaction. rsc.org Similarly, for the Claisen rearrangement of aryl propargyl ethers, the PES reveals the energetic landscape connecting the reactant to the rearranged allenyl cyclohexadienone intermediate, with the rsc.orgrsc.org-sigmatropic rearrangement being the rate-determining step. acs.org
The table below summarizes computed energies for stationary points in a model reaction.
| Stationary Point | System | Description | Relative Energy (kcal/mol) | Reference |
| Reactants | Benzyl Alcohol + Au₈-O | Adsorption Complex | -26.3 | mdpi.com |
| Transition State 1 | [TS for O-H cleavage] | First H-abstraction | -1.7 | mdpi.com |
| Intermediate | Benzaldehyde precursor | Alkoxy intermediate on cluster | -41.3 | mdpi.com |
| Transition State 2 | [TS for C-H cleavage] | Second H-abstraction | -22.1 | mdpi.com |
| Products | Benzaldehyde + H₂O + Au₈ | Desorbed products | -35.1 | mdpi.com |
This table illustrates a calculated energy profile for the oxidation of benzyl alcohol on an Au₈ cluster, a model for the alcohol moiety of the target compound.
Elucidation of Regioselectivity and Stereoselectivity
Many reactions involving this compound could yield multiple isomers. Computational chemistry is invaluable for predicting and explaining the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product).
Regioselectivity in Propargyl Ether Reactions: The reactions of the propargyl ether moiety are often subject to regiochemical control. For instance, the deprotonation of aryl-substituted propargyl ethers with n-butyllithium generates an ambident anion. Its subsequent reaction with carbonyl compounds can occur at either the α-carbon (adjacent to the oxygen) or the γ-carbon (the terminal alkyne carbon). Theoretical studies could rationalize the observed solvent-dependent regioselectivity, where polar solvents like THF favor α-adducts. researchgate.net In the indium-catalyzed intramolecular hydroarylation of aryl propargyl ethers, DFT calculations showed that while a cationic catalyst (InI₂⁺) gave similar activation energies for the 5-exo and 6-endo pathways, a neutral catalyst (InI₃) kinetically favored the 6-endo cyclization, matching experimental results. rsc.org
Computational investigations into the Claisen rearrangement of unsymmetrical aryl propargyl ethers have successfully explained how substituents on the aromatic ring direct the rearrangement to a specific ortho position. acs.orgacs.org The electronic effects of substituents stabilize or destabilize the partial charges that develop in the transition states, thereby controlling the regiochemical outcome. acs.org
Stereoselectivity: The benzyl alcohol moiety contains a prochiral center, and reactions at this site could be stereoselective. While specific DFT studies on the stereoselective reactions of this compound are not available, theoretical methods are routinely used to predict the stereochemical outcome of reactions such as nucleophilic additions to carbonyls or reductions of ketones. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, one can predict which product will be favored. For example, in the iridium-catalyzed propargylic C–H silylation, DFT calculations were used to investigate the mechanism and factors controlling enantioselectivity, identifying the outer-sphere attack of the silylating reagent as the enantio-determining step. nih.gov
Solvent Effects on Reaction Dynamics and Energetics
The solvent environment can dramatically influence reaction rates and selectivity. Computational models can account for these effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.
Theoretical studies on the intramolecular hydroarylation of phenyl propargyl ether, for example, were performed in both the gas phase and in toluene (B28343) solvent. rsc.org The inclusion of the solvent was found to modulate the energy barriers of the catalytic cycle, highlighting the importance of considering the reaction environment for accurate predictions. rsc.org In other studies, the effect of solvent polarity on reaction selectivity has been noted; for example, the endo/exo selectivity of certain reactions is related to the difference in the free energies of the solvated transition states. mdpi.com DFT investigations of benzyl alcohol oxidation have also considered the role of the solvent, finding that it can significantly affect the activation barriers. researchgate.net
Molecular Docking Simulations for Interaction Analysis (without biological efficacy claims)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule and a protein target at the atomic level. While no specific docking studies for this compound are published, studies on benzyl alcohol derivatives provide a framework for how such an analysis would be conducted. smu.ac.zadergipark.org.trresearchgate.netsemanticscholar.org
In a typical docking simulation, the three-dimensional structure of the target protein and the small molecule ligand are used as inputs. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity. For example, docking studies of various benzyl alcohol derivatives against the enzyme glucosamine-6-phosphate synthase have been performed. smu.ac.zadergipark.org.trsemanticscholar.org These studies identified potential hydrogen-bonding and hydrophobic interactions between the ligands and amino acid residues in the enzyme's active site. semanticscholar.org Similarly, a docking analysis of benzyl alcohol itself with the acetylcholinesterase enzyme from the housefly identified a binding pocket where it formed hydrogen bonds with specific methionine and lysine (B10760008) residues. nih.gov
For this compound, a docking study would analyze how the different parts of the molecule—the phenyl ring, the hydroxyl group, and the propargyloxy tail—contribute to binding within a protein cavity. The hydroxyl group could act as a hydrogen bond donor or acceptor, the aromatic ring could participate in π-π stacking or hydrophobic interactions, and the propargyl group could fit into a narrow hydrophobic pocket. Such interaction analyses are purely computational and serve to generate hypotheses about potential molecular recognition events, without making any claims about the molecule's biological activity.
The table below shows example binding energies from docking studies of related compounds.
| Compound Class | Protein Target | Calculated Binding Energy (kcal/mol) | Reference |
| Benzyl Alcohol Derivative | Glucosamine-6-phosphate synthase | -52.89 | smu.ac.za |
| Benzyl Alcohol Derivative | Glucosamine-6-phosphate synthase | -28.08 | semanticscholar.org |
| Benzyl Alcohol | Acetylcholinesterase (Housefly) | Not explicitly stated, but binding pose identified | nih.gov |
This table provides examples of binding energies from molecular docking studies of analogous compounds to illustrate the type of data generated.
Applications in Advanced Materials Science and Chemical Biology Research Excluding Clinical Human Trials
Click Chemistry as a Versatile Functionalization Strategy
Click chemistry refers to a set of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for connecting molecular fragments. rsc.orgresearchgate.net The terminal alkyne on [4-(prop-1-yn-1-yloxy)phenyl]methanol is a prime substrate for several click reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for its derivatives to be efficiently and covalently linked to other molecules containing a complementary azide (B81097) group, forming a stable triazole linkage. rsc.orgresearchgate.netrsc.org
The CuAAC reaction is a cornerstone of click chemistry, providing a straightforward and reliable method for covalently linking molecules. rsc.orgresearchgate.net The reaction between a terminal alkyne, such as the one present in derivatives of this compound, and an azide is catalyzed by copper(I) ions, leading to the exclusive formation of a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov This process is remarkably efficient and tolerant of a wide array of other functional groups, making it a powerful tool for molecular synthesis. beilstein-journals.orgnih.gov
To improve the efficiency and applicability of CuAAC, particularly in environmentally benign solvents like water, significant research has focused on developing advanced catalytic systems. nih.govacs.orgresearchgate.net Nanocatalysts have emerged as a highly promising solution. nih.govmdpi.com
One notable advancement is the creation of polymer-supported copper nanocatalysts. nih.govacs.org For instance, a catalyst was developed by incorporating copper(I) into self-assembling polymeric micelles, forming spherical nanocatalysts approximately 100-175 nm in diameter. nih.govacs.org These systems demonstrate high catalytic activity in aqueous media, allowing reactions to proceed to completion at room temperature with low catalyst loading (e.g., 1 mol % Cu). nih.govacs.orgresearchgate.net The use of such nanocatalysts not only enhances reaction rates but also allows for the easy recovery and reuse of the catalyst, adding to the sustainability of the process. nih.govacs.org Studies using propargyl phenyl ether, a compound structurally related to this compound, have shown that in the absence of such a catalyst, the reaction in water proceeds slowly, highlighting the efficacy of these advanced catalytic systems. nih.govacs.org
| Catalyst System | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| PHPAM76-ran-PILAM24(Cu(I)) (1 mol % Cu) | Water | 1 | >99 | 98 |
| Cu(I) only (1 mol %) | Water | 1 | 44 | - |
The CuAAC reaction is renowned for its broad scope and high efficiency across various chemical settings. beilstein-journals.orgacs.org The reaction is highly regioselective, yielding only the 1,4-disubstituted triazole isomer. beilstein-journals.orgnih.gov It demonstrates remarkable tolerance to a wide range of functional groups, including free hydroxyls, esters, and carboxylic acids, and is insensitive to pH changes in aqueous environments between pH 4 and 12. beilstein-journals.org
Research has demonstrated that micellar nanocatalysts can efficiently drive the CuAAC reaction between propargyl ethers and a variety of azide-containing molecules at room temperature, achieving excellent conversions and high isolated yields, typically within 1 to 4 hours. nih.govacs.org This efficiency underscores the reaction's utility for creating a diverse library of functionalized molecules under mild conditions. nih.govacs.orgacs.org
| Alkyne Substrate | Azide Substrate | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| Propargyl Phenyl Ether | Butyl Azide | 1 | >99 | 98 |
| Propargyl Phenyl Ether | Benzyl (B1604629) Azide | 1 | >99 | 99 |
| Propargyl Phenyl Ether | Phenyl Azide | 4 | >99 | 95 |
| Propargyl Phenyl Ether | 1-Azido-2-nitrobenzene | 4 | >99 | 96 |
To circumvent the cellular toxicity associated with copper catalysts, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes. nih.govnih.govmagtech.com.cn SPAAC involves the reaction of an azide with a strained cyclic alkyne, such as a cyclooctyne. magtech.com.cnacs.org The ring strain of the cycloalkyne provides the driving force for the reaction, eliminating the need for a metal catalyst. magtech.com.cn
While the terminal alkyne of this compound is not strained and therefore not directly used as the alkyne component in SPAAC, the principles of this chemistry are central to its application in bioconjugation. In a typical SPAAC-based labeling experiment, a biomolecule of interest is first metabolically tagged with an azide group. nih.govacs.org Subsequently, a probe molecule containing a strained alkyne is introduced, which selectively reacts with the azide-tagged biomolecule. acs.orgnih.gov This strategy has been widely used to attach fluorophores or other reporter tags to glycans, proteins, and lipids for imaging and study within live cells. nih.govnih.gov The modularity offered by SPAAC facilitates the development of platforms for targeted imaging and therapy research. nih.gov
The inverse electron demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal tool, distinguished by its exceptionally fast reaction kinetics. rsc.orgwikipedia.org This reaction occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile. wikipedia.orgnih.gov While strained alkenes are the most common dienophiles, terminal alkynes can also participate in IEDDA reactions, although sometimes under harsher conditions or with specific electronic properties. rsc.orgresearchgate.net
The key advantages of IEDDA are its high speed, biocompatibility, and orthogonality to other click reactions like CuAAC and SPAAC. rsc.orgresearchgate.net This orthogonality allows for multiple, distinct labeling events to occur simultaneously within the same biological system. rsc.org IEDDA has found applications in the rapid construction of molecular probes and in pretargeted labeling strategies for in vitro studies. rsc.orgresearchgate.netrsc.org The reaction's speed and chemoselectivity make it a valuable alternative to other ligation chemistries in materials science and chemical biology. rsc.orgnih.gov
| Reaction | Reactants | Catalyst | Approx. Rate Constant (M-1s-1) | Key Features |
|---|---|---|---|---|
| CuAAC | Terminal Alkyne + Azide | Copper(I) | 101 - 103 | High yield, high regioselectivity, broad scope. rsc.orgbeilstein-journals.orgresearchgate.net |
| SPAAC | Strained Alkyne + Azide | None | 10-3 - 101 | Bioorthogonal (copper-free), good for live-cell imaging. nih.govmagtech.com.cnacs.org |
| IEDDA | Tetrazine + Strained Alkyne/Alkenes | None | 102 - 106 | Extremely fast kinetics, bioorthogonal, orthogonal to other click reactions. rsc.orgwikipedia.orgnih.gov |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Derivatives
Engineering of Novel Functional Materials
The reactive alkyne and alcohol groups make this compound an excellent building block for the synthesis of novel functional materials. sigmaaldrich.com Through CuAAC and other polymerization techniques, it can be incorporated into a wide variety of macromolecular structures.
Researchers have utilized click chemistry to "stitch" together molecular units to create complex polymers, dendrimers, and functionalized macrocycles. acs.orgrsc.org For example, the alkyne handle can be used to append silyl (B83357) groups to a polymer backbone, creating silane-functionalized polymers with potential applications in low surface energy coatings. drexel.edu Similarly, it has been employed in the synthesis of elaborate glycodendrimers and functionalized calixarenes, which are macrocyclic compounds used in host-guest chemistry and sensor development. acs.orgthieme-connect.com The ability to use the alkyne for one reaction (e.g., CuAAC) and the alcohol for another allows for the construction of highly complex and precisely defined materials.
Integration into Polymeric Scaffolds and Initiation of Polymerization
The hydroxyl group in this compound allows it to act as an initiator in ring-opening polymerization (ROP) of cyclic esters like lactide, a common method for producing biodegradable polyesters such as polylactide (PLLA). researchgate.netnih.gov In such polymerizations, the alcohol initiates the reaction, and its structure is incorporated as the starting point of the polymer chain. nih.govmdpi.com While specific studies detailing the use of this compound as an initiator are not prevalent, the principle is well-established with other alcohols, including methanol (B129727) and polymeric alcohols. researchgate.netnih.govmdpi.com The resulting polymer would possess a terminal alkyne group, a feature that is highly desirable for post-polymerization modifications via click chemistry. This "clickable" handle allows for the straightforward attachment of various functionalities, enabling the creation of tailored polymeric scaffolds for applications in tissue engineering and drug delivery. The development of such functional polymers often requires multi-step synthetic pathways, where the incorporation of reactive groups like alkynes is a key strategy. mdpi.com
Table 1: Ring-Opening Polymerization Initiators and Resulting Polymer Characteristics
| Initiator Type | Example | Resulting Polymer Feature | Potential Application of Functional Polymer |
| Simple Alcohol | Methanol | High molecular weight and crystallinity in PLLA. researchgate.net | General biodegradable plastics. |
| Functional Alcohol | This compound (hypothetical) | PLLA with a terminal alkyne group. | "Clickable" scaffolds for bioconjugation. |
| Polymeric Alcohol | Hydroxyl-functionalized polystyrene (PS-OH) | Graft copolymers (e.g., PS-g-PLA). nih.govmdpi.com | Nanoporous films, advanced material blends. |
Application in Graphene Doping and Surface Modification
The surface functionalization of graphene and its derivatives, such as graphene oxide (GO), is crucial for tuning their properties and enabling their use in various applications, including sensors and electronics. nih.govrsc.orgfrontiersin.org The terminal alkyne of this compound and related aryl propargyl ethers can be utilized for the covalent functionalization of azide-modified graphene oxide through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. researchgate.net This process allows for the stable attachment of the phenyl methanol moiety to the graphene surface.
This type of modification can enhance the sensitivity and selectivity of graphene-based gas sensors. For instance, the functionalization of GO with aryl propargyl ether derivatives has been shown to improve the detection of ammonia (B1221849) at room temperature. researchgate.net The attached functional groups can act as p-type dopants and provide active sites for the adsorption of gas molecules, thereby improving the sensor's performance. researchgate.net While direct studies on this compound for graphene modification are limited, the successful use of similar aryl propargyl ethers strongly suggests its potential in this area. researchgate.net
Design of Multivalent Dendrimeric Architectures
Dendrimers are highly branched, well-defined macromolecules with a central core, repeating branched units, and a functionalized surface. nih.govsapub.orgnih.gov Their unique architecture makes them ideal for applications in drug delivery, catalysis, and as imaging agents. rsc.org The synthesis of dendrimers often relies on the use of multifunctional building blocks that can be iteratively coupled. researchgate.netnih.govacs.org
The bifunctional nature of this compound makes it an excellent candidate as a building block for dendrimer synthesis. While direct synthesis of dendrimers from this specific molecule is not widely reported, a closely related compound, 4-(prop-2-yn-1-yloxy)benzaldehyde, has been used to synthesize C-Tetra(4-(prop-2-yn-1-yloxy)phenyl)calix nih.govresorcinarene, a key precursor for alkyne-functionalized resorcinarene-based dendrimers. mdpi.com Furthermore, dendrons with a focal alkyne group are commonly used in convergent synthetic strategies, where the pre-synthesized dendritic wedges are "clicked" onto a multifunctional core. nih.gov The strain-promoted alkyne-azide cycloaddition (SPAAC) is a particularly useful metal-free click reaction for the functionalization of dendrimers. acs.org
Table 2: Strategies for Incorporating Alkyne Functionality into Dendrimers
| Strategy | Description | Example Compound/Moiety | Reference |
| Alkyne-functionalized Core | A core molecule with multiple alkyne groups for growing dendritic wedges. | Not specified | nih.gov |
| Alkyne-functionalized Dendrons | Pre-synthesized dendritic wedges with a focal alkyne group. | Alkyne-terminated PAMAM dendrons. researchgate.net | nih.gov |
| Alkyne-functionalized Surface | Dendrimers with terminal alkyne groups for post-synthesis modification. | C-Tetra(4-(prop-2-yn-1-yloxy)phenyl)calix nih.govresorcinarene. mdpi.com | mdpi.com |
Development of Chemical Probes for Molecular Research
The ability to tag and visualize biomolecules in their native environment is a cornerstone of modern chemical biology. The alkyne group of this compound serves as a bioorthogonal handle for the construction of sophisticated chemical probes.
Synthesis of Multifunctional Building Blocks (e.g., Alkyne-Tagged Probes)
This compound is a versatile building block for creating multifunctional chemical probes. sit.edu.cn A structurally related compound, (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, serves as a trifunctional building block containing a photo-activatable benzophenone (B1666685) group, an alkyne tag for click chemistry, and a hydroxyl group for attachment to a ligand or pharmacophore. nih.gov This design allows for UV-induced covalent labeling of a biological target, with the alkyne tag enabling subsequent modifications, such as the attachment of a reporter molecule. nih.gov The presence of both a hydroxyl group for further synthesis and an alkyne for bioorthogonal ligation in this compound makes it an ideal starting material for similar, albeit simpler, bifunctional probes.
Utility in Exploring Biomolecular Interactions and Ligand Discovery
The exploration of biomolecular interactions often relies on the ability to specifically label and detect binding events. Click chemistry, particularly the CuAAC reaction, provides a highly efficient and bioorthogonal method for this purpose. nih.govnih.govst-andrews.ac.uk Probes incorporating an alkyne group, derivable from this compound, can be attached to a molecule of interest. This "tagged" molecule can then be introduced into a complex biological system. Subsequent reaction with an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag, allows for the detection and isolation of interacting partners. nih.gov This strategy is widely used in proteomics and drug discovery to identify the cellular targets of small molecules. The Staudinger ligation offers a catalyst-free alternative for linking azide- and phosphine-tagged molecules. st-andrews.ac.uk
Synthesis of Fluorescent Molecular Probes for Imaging Applications
Fluorescent probes are indispensable tools for visualizing biological processes in living cells. nih.govresearchgate.netresearchgate.netnih.gov The design of such probes often involves a fluorophore, a linker, and a reactive group for target conjugation. The alkyne group in this compound can be readily coupled to an azide-modified fluorophore via click chemistry to generate a fluorescent probe. Alternatively, the phenylmethanol moiety itself could be chemically modified to create a new fluorescent scaffold which already contains the alkyne handle for bioconjugation. While the direct synthesis of fluorescent probes from this compound is not extensively documented, the modular nature of probe design and the versatility of click chemistry make it a highly plausible application. A wide array of alkyne-containing fluorescent dyes are commercially available, demonstrating the utility of the alkyne group in fluorescent labeling strategies.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol will increasingly align with the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. organic-chemistry.org Research is anticipated to move away from traditional methods that may use hazardous reagents and solvents towards more sustainable alternatives.
A significant opportunity lies in the development of solvent-free reaction protocols. For instance, the use of recyclable heterogeneous solid acid catalysts, such as alumina-sulfuric acid, has shown promise for the synthesis of propargyl ethers and amines, offering a highly atom-efficient process where water is the only byproduct. researchgate.net Future work could adapt these solvent-free systems for the specific synthesis of this compound, thereby minimizing the use of volatile organic compounds (VOCs).
Further research will likely focus on:
Renewable Feedstocks: Investigating synthetic pathways that begin with bio-based raw materials, such as lignin-derived phenolic compounds, to reduce reliance on petroleum-based precursors. rsc.orgnih.gov
Energy Efficiency: Employing energy-efficient activation methods like microwave or ultrasound irradiation to potentially lower reaction temperatures and shorten synthesis times. mdpi.com
Waste Prevention: Designing synthetic routes with high atom economy that minimize waste generation, aligning with metrics like the Innovation Green Aspiration Level (iGAL) to quantify the "greenness" of the process. boehringer-ingelheim.com The goal is to create a lifecycle for the compound that is sustainable from production to its final application. thieme-connect.com
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
To unlock the full potential of this compound, the development of highly efficient and selective catalytic systems for its synthesis is paramount. Current research in propargylation chemistry points towards a future dominated by advanced transition metal catalysis that offers mild reaction conditions and high functional group tolerance. researchgate.net
Future exploration is expected to concentrate on several key catalytic approaches:
Copper and Nickel-Based Catalysts: Copper-catalyzed systems are well-established for O-propargylation, but new research aims to improve their efficacy and recyclability. researchgate.net Similarly, nickel-catalyzed cross-coupling reactions, sometimes paired with a Lewis acid co-catalyst, offer powerful methods for forming the C(sp³)–O bond in the target molecule under mild conditions. nih.gov Recent developments in nickel catalysis for converting aryl halides to phenols using nitrous oxide as an oxygen source could also inspire novel synthetic routes. nih.gov
Gold and Silver Catalysis: Cationic gold and silver catalysts have emerged as effective tools for activating alkynes and facilitating nucleophilic additions. mdpi.comrsc.org Research into gold-catalyzed reactions of propargylic alcohols could lead to direct and efficient synthetic pathways. thieme-connect.com
Heterogeneous Catalysis: To enhance sustainability, the focus will shift towards developing robust heterogeneous catalysts. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and manufacturing costs, as demonstrated by alumina-supported nickel nanoparticles or the innovative heptazine chain structure of some geminal atom catalysts (GACs). researchgate.netsciencedaily.com
| Catalyst System | Key Features & Advantages | Potential Application for this compound | Research Focus |
| Copper/Borinic Acid | Enables enantioselective propargylation of alcohols; uses readily available reagents. researchgate.net | Asymmetric synthesis to create chiral derivatives. | Improving stereoselectivity and substrate scope. |
| Nickel/Lewis Acid | Achieves enantioselective control in forming C(sp³)–C(sp³) bonds adjacent to internal alkynes. nih.gov | Could be adapted for C-O bond formation with high selectivity. | Expanding to different nucleophiles and electrophiles. |
| Gold Catalysts | Cationic gold complexes can activate alkynes for intramolecular cyclization or intermolecular reactions. rsc.org | Direct synthesis from a phenolic precursor and a propargyl alcohol derivative. | Controlling regioselectivity in divergent synthesis. |
| Heterogeneous Catalysts (e.g., Alumina-Sulfuric Acid) | Recyclable, solvent-free conditions, high atom efficiency. researchgate.net | Greener, scalable industrial production. | Enhancing catalyst stability and lifetime. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like this compound. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic routes, significantly accelerating the research and development cycle. eurekalert.orgchemai.iochemcopilot.com
Emerging opportunities in this domain include:
Reaction Outcome Prediction: ML models can be trained to predict the success, yield, and selectivity of a proposed reaction for synthesizing the target molecule. eurekalert.org By inputting reactants, reagents, and conditions, these models can forecast the most likely products, saving valuable lab time and resources. cam.ac.uk For example, algorithms can learn the nuances of how different catalysts or solvents affect the propargylation of phenols. doaj.org
Synthesis Design and Retrosynthesis: AI platforms can perform retrosynthetic analysis to identify the most efficient pathways from commercially available starting materials. This technology can uncover non-intuitive or novel routes that a human chemist might overlook, potentially leading to shorter, more cost-effective, and greener syntheses. soken.ac.jpdigitellinc.com
Condition Optimization: AI can rapidly screen a vast parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. chemcopilot.com This data-driven approach is far more efficient than traditional one-variable-at-a-time experimental optimization. chemai.io Generative large language models (LLMs) are even being developed to translate molecular notations directly into detailed procedural texts for synthesis. mdpi.com
The synergy between automated high-throughput experimentation and ML analysis will create a powerful feedback loop, where experimental data continuously refines predictive models, leading to ever-more accurate and innovative chemical synthesis. appliedclinicaltrialsonline.com
Expansion of Applications in Smart Materials and Responsive Systems
The dual functionality of this compound makes it an exceptional candidate for creating advanced polymers and smart materials. The terminal alkyne is a versatile handle for polymerization and post-functionalization via "click chemistry," while the alcohol group provides a site for further modification or for influencing material properties like solubility and adhesion.
Future research will likely expand its applications in several areas:
High-Performance Thermosets: Propargyl ether monomers are known to form polymer networks with high glass transition temperatures and exceptional thermal stability. rsc.org By incorporating this compound into copolymer networks, it is possible to develop novel fire-resistant materials suitable for demanding applications in the aerospace and electronics industries. rsc.org
Clickable Polymers and Single-Ion Conductors: The compound can be used to synthesize polymers, such as polyethers, with pendant alkyne groups. acs.org These "clickable" polymer backbones can be readily functionalized. For example, sequential co-click reactions can attach different functional groups to create materials with tailored properties, such as single-ion conducting polymer electrolytes for safer, next-generation batteries. acs.org
Responsive and Self-Healing Materials: The alkyne group is a perfect anchor for creating crosslinked polymer networks. By incorporating reversible bonds, materials could be designed to respond to stimuli (e.g., light, pH, temperature) or to self-heal after damage. The compound could act as a key crosslinker or as a monomer in such systems.
Functional Surfaces and Nanomaterials: The molecule can be used to modify surfaces or nanoparticles. researchgate.net The alcohol group can anchor to a substrate, while the outward-facing alkyne group provides a site for attaching biomolecules, sensors, or other functional moieties, creating smart surfaces with tailored chemical and physical properties.
| Material Type | Role of this compound | Potential Application | Emerging Opportunity |
| Thermosetting Resins | Monomer or co-monomer | Fire-resistant composites for aerospace. rsc.orgrsc.org | Blending with bio-based phenols to improve sustainability and processability. |
| Functional Polymers | Source of pendant alkyne groups | Solid polymer electrolytes for batteries. acs.org | Development of membranes for selective separations. |
| Hydrogels | Cross-linking agent | Drug delivery systems, tissue engineering scaffolds. | Creating stimuli-responsive gels that release cargo on demand. |
| Modified Nanoparticles | Surface functionalization agent | Targeted imaging agents, catalysts. researchgate.net | Designing sensor nanoparticles that change properties upon clicking with an analyte. |
Advanced Bio-Conjugation Strategies Beyond Current Paradigms
The terminal alkyne of this compound makes it an ideal partner for bio-orthogonal "click chemistry," a suite of reactions that proceed with high efficiency and selectivity in complex biological environments. nih.gov This opens up a vast array of opportunities in biomedicine, particularly for creating sophisticated bioconjugates for diagnostics and therapy.
Future research is poised to move beyond established methods toward next-generation strategies:
Next-Generation Antibody-Drug Conjugates (ADCs): The compound can serve as a versatile linker in ADCs. The hydroxyl group can be esterified to carry a potent cytotoxic drug, while the alkyne can be "clicked" onto an antibody that has been engineered to carry a corresponding azide (B81097) group. This enables the creation of homogeneous ADCs with a precise drug-to-antibody ratio (DAR), which is a significant improvement over older, stochastic conjugation methods. tandfonline.com
Copper-Free Click Chemistry: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, the potential toxicity of copper catalysts can be a concern for in vivo applications. acs.org Advanced strategies will focus on using this compound in copper-free reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). numberanalytics.comrsc.org This involves reacting the alkyne with a strained cyclooctyne-based azide, obviating the need for a metal catalyst and enhancing biocompatibility. nih.gov
Modulating Protein Function: By conjugating this molecule to specific sites on a protein, it's possible to modulate the protein's function. The attached moiety can introduce new photochemical properties, alter binding affinity, or provide a handle for further functionalization directly within a biological system. nih.gov
Advanced Imaging and Diagnostic Tools: The molecule can be used to link imaging agents (e.g., fluorescent dyes, radioisotopes for PET imaging) to targeting molecules like peptides or antibodies. nih.gov The small size and versatile chemistry of the linker would be advantageous in creating precise and stable imaging probes.
The evolution of bioconjugation is moving towards creating highly complex, multi-functional constructs, and the unique chemical handles of this compound make it a valuable component in this advanced molecular engineering toolkit. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [4-(Prop-1-yn-1-yloxy)phenyl]methanol, and what experimental conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group on the phenyl ring with propargyl bromide under alkaline conditions (e.g., KOH in DMF) is a viable route. Reaction optimization should focus on controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity to minimize side products like over-oxidation or alkyne dimerization .
- Key reagents : Propargyl bromide, KOH, DMF. Monitoring by TLC or HPLC is recommended to track reaction progress.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Techniques :
- NMR spectroscopy : Confirm the presence of the propargyloxy group (δ ~4.7 ppm for -OCH2C≡CH) and the methanol moiety (δ ~1.5 ppm for -OH, broad).
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~2120 cm⁻¹ (C≡C stretch) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ at m/z 176.0837) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in methanol. Limited solubility in water requires co-solvents for biological assays.
- Stability : Susceptible to oxidation at the propargyl group; store under inert atmosphere (N₂/Ar) at –20°C. Avoid prolonged exposure to light due to possible photodegradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., R-factor <0.05) provides precise bond lengths and angles. For example, the propargyloxy group’s C-O-C angle (~118°) and torsion angles can be validated. Use ORTEP-3 for visualizing anisotropic displacement parameters and hydrogen-bonding networks (e.g., O-H⋯N interactions) .
- Challenges : Crystallization may require slow evaporation from methanol/water mixtures. Twinning or disorder in the propargyl moiety necessitates careful data processing .
Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?
- Approach : Compare experimental NMR/IR results with DFT calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies in proton chemical shifts may arise from solvent effects or intermolecular interactions in the solid state. For example, calculated vs. observed C≡C stretching frequencies can differ due to crystal packing forces .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance antimicrobial activity. Replace the propargyl group with longer alkynes to study steric effects.
- Assays : Test derivatives against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Corrogate bioactivity with logP values and Hammett constants .
Q. What environmental impact assessments are relevant for this compound, and how can green chemistry mitigate risks?
- Analytical focus :
- Degradation : Study hydrolytic degradation (pH 7–9 buffer) or photolysis (UV-Vis irradiation) to identify breakdown products (e.g., phenolic intermediates).
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202).
- Green synthesis : Replace DMF with cyclopentyl methyl ether (CPME) or employ biocatalysts (e.g., lipases) for solvent-free reactions .
Methodological Challenges and Solutions
Q. How are computational models (e.g., molecular docking) used to predict the compound’s interactions with biological targets?
- Protocol :
- Target selection : Dock against enzymes like cytochrome P450 (PDB ID: 1TQN) using AutoDock Vina.
- Parameters : Include flexibility in the propargyloxy group and solvation effects (e.g., implicit water model). Validate with MD simulations to assess binding stability .
Q. What experimental designs reconcile discrepancies between in vitro and in silico ADMET predictions?
- Solutions :
- Permeability : Compare Caco-2 cell monolayer assays with PAMPA results. Adjust logD values via propargyl chain elongation.
- Metabolism : Use liver microsomes to identify oxidation hotspots (e.g., alkyne to ketone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
